ISOXAZOLE, 5-(DICHLOROMETHYL)-4-METHYL- (9CI)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

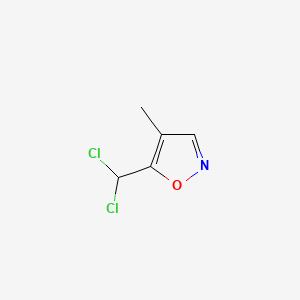

ISOXAZOLE, 5-(DICHLOROMETHYL)-4-METHYL- (9CI) is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom. This particular compound is characterized by the presence of a dichloromethyl group and a methyl group attached to the isoxazole ring. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of isoxazole, 5-(dichloromethyl)-4-methyl-(9CI) typically involves the cycloaddition of nitrile oxides to unsaturated compounds. One common method is the reaction of hydroxylamine with β-diketones or their synthetic equivalents, which contain a three-carbon 1,3-di-electrophilic fragment . The reaction conditions often involve the use of catalysts such as copper (I) or ruthenium (II) to facilitate the cycloaddition process .

Industrial Production Methods: In industrial settings, the production of isoxazoles can be achieved through metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, low abundance, and toxicity . These methods often employ alternative catalysts and eco-friendly reaction conditions to produce isoxazoles efficiently .

Análisis De Reacciones Químicas

Types of Reactions: ISOXAZOLE, 5-(DICHLOROMETHYL)-4-METHYL- (9CI) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the dichloromethyl group makes it susceptible to nucleophilic substitution reactions, while the isoxazole ring can participate in electrophilic aromatic substitution reactions .

Common Reagents and Conditions: Common reagents used in the reactions of isoxazole, 5-(dichloromethyl)-4-methyl-(9CI) include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. The reaction conditions typically involve moderate temperatures and the use of solvents such as dichloromethane or ethanol .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines .

Aplicaciones Científicas De Investigación

ISOXAZOLE, 5-(DICHLOROMETHYL)-4-METHYL- (9CI) has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, isoxazoles are known for their antimicrobial, antiviral, anticancer, and anti-inflammatory properties . They are also used in the development of pharmaceuticals targeting various diseases . In industry, isoxazoles are employed in the production of agrochemicals and other specialty chemicals .

Mecanismo De Acción

The mechanism of action of isoxazole, 5-(dichloromethyl)-4-methyl-(9CI) involves its interaction with specific molecular targets and pathways. Isoxazoles can act as inhibitors of enzymes or receptors, modulating their activity and leading to various biological effects . The exact mechanism depends on the specific structure of the isoxazole derivative and its target .

Comparación Con Compuestos Similares

ISOXAZOLE, 5-(DICHLOROMETHYL)-4-METHYL- (9CI) can be compared with other similar compounds such as sulfamethoxazole, muscimol, and ibotenic acid . These compounds share the isoxazole core structure but differ in their substituents and biological activities. For example, sulfamethoxazole is an antibiotic, while muscimol acts as a GABA receptor agonist . The unique combination of the dichloromethyl and methyl groups in isoxazole, 5-(dichloromethyl)-4-methyl-(9CI) contributes to its distinct chemical and biological properties .

Actividad Biológica

Isoxazole derivatives, including Isoxazole, 5-(Dichloromethyl)-4-Methyl- (9CI) , have garnered attention in pharmacological research due to their diverse biological activities. This article delves into the biological properties of this specific compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of Isoxazole Compounds

Isoxazoles are five-membered heterocyclic compounds containing both nitrogen and oxygen in their ring structure. The unique electronic properties of the isoxazole moiety contribute to its biological activity, making it a valuable scaffold in medicinal chemistry. Variations in substituents on the isoxazole ring can lead to significant differences in biological effects, including anticancer, anti-inflammatory, and antimicrobial activities .

Anticancer Properties

Isoxazole derivatives have been extensively studied for their anticancer properties. For instance, a series of indole-isoxazole hybrids demonstrated potent cytotoxicity against various cancer cell lines, including Huh7 and MCF7. These compounds were found to induce cell cycle arrest and decrease cyclin-dependent kinase 4 (CDK4) levels, highlighting their potential as novel anticancer agents . Similarly, other studies have shown that modifications in the isoxazole structure can enhance its efficacy against different cancer types .

Immunomodulatory Effects

Research indicates that isoxazole compounds exhibit immunosuppressive and immunostimulatory effects depending on their structural modifications. For example, certain derivatives have been shown to inhibit the proliferation of peripheral blood mononuclear cells (PBMCs), suggesting their potential use in treating autoimmune diseases or transplant rejection . In contrast, other modifications led to enhanced immune responses, indicating a dual role in immunomodulation .

Antiviral Activity

Isoxazole derivatives have also been evaluated for antiviral activity. A study on substituted phenyl analogues of isoxazoles revealed significant inhibitory effects against several human rhinovirus serotypes. The structure-activity relationship indicated that specific substituents greatly enhanced antiviral potency . The mean minimum inhibitory concentrations (MICs) were as low as 0.40 µM for some compounds, demonstrating their potential as antiviral agents.

The mechanisms by which isoxazole derivatives exert their biological effects are varied and complex:

- Inhibition of Enzymatic Activity : Some isoxazoles act by inhibiting key enzymes involved in cellular processes or pathogen replication.

- Modulation of Cell Signaling Pathways : Isoxazole compounds can influence signaling pathways associated with cell growth and apoptosis.

- Interaction with Receptors : Certain derivatives have been shown to bind selectively to receptors involved in immune response modulation.

Case Study 1: Anticancer Activity

In a recent study evaluating a series of indole-isoxazole derivatives, researchers observed that specific compounds induced apoptosis in liver cancer cells through the activation of caspase pathways. The study utilized sulforhodamine B assays to determine cytotoxicity and found that three compounds exhibited significant anticancer activity with low toxicity profiles .

Case Study 2: Immunomodulatory Effects

Another investigation focused on the immunosuppressive properties of 5-amino-3-methyl-4-isoxazolecarboxylic acid derivatives. The results showed dose-dependent inhibition of PBMC proliferation, indicating potential therapeutic applications in managing autoimmune conditions .

Data Summary Table

Propiedades

IUPAC Name |

5-(dichloromethyl)-4-methyl-1,2-oxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Cl2NO/c1-3-2-8-9-4(3)5(6)7/h2,5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFXZZVTWDNVZER-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(ON=C1)C(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.